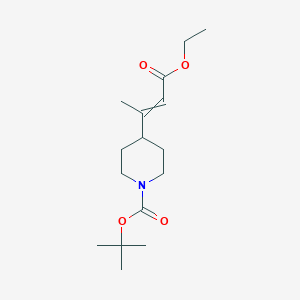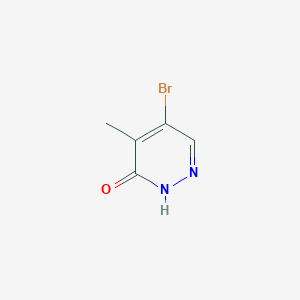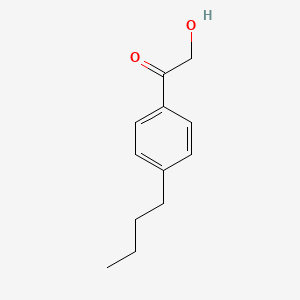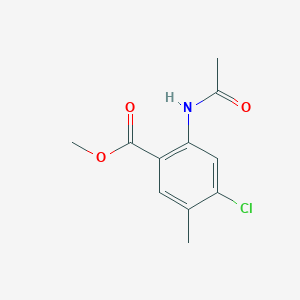
2,2-Dimethyl-4-(morpholin-4-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimetil-4-(morfolin-4-il)butanal es un compuesto orgánico que presenta un anillo de morfolina unido a una cadena principal de butanal con dos grupos metilo en el segundo carbono
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2-Dimetil-4-(morfolin-4-il)butanal típicamente implica la reacción de morfolina con un precursor de aldehído adecuado bajo condiciones controladas. Un método común involucra el uso de malonato de dimetilo y aldehídos acetilénicos α,β en presencia de aminas secundarias cíclicas como la morfolina . La reacción se lleva a cabo bajo condiciones suaves, a menudo a bajas temperaturas, para asegurar altos rendimientos y pureza del producto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción. La elección de disolventes, catalizadores y técnicas de purificación son factores cruciales en la síntesis industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2-Dimetil-4-(morfolin-4-il)butanal puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir el grupo aldehído en un ácido carboxílico.
Reducción: El grupo aldehído puede reducirse a un alcohol.
Sustitución: El anillo de morfolina puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar bajo condiciones básicas para facilitar las reacciones de sustitución.
Productos Principales
Oxidación: Ácido 2,2-dimetil-4-(morfolin-4-il)butanoico.
Reducción: 2,2-Dimetil-4-(morfolin-4-il)butanol.
Sustitución: Diversos derivados de morfolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2,2-Dimetil-4-(morfolin-4-il)butanal tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en el estudio de interacciones enzimáticas y como un posible ligando en ensayos bioquímicos.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de 2,2-Dimetil-4-(morfolin-4-il)butanal implica su interacción con varios objetivos moleculares. El anillo de morfolina puede actuar como un nucleófilo, participando en diversas vías bioquímicas. Los efectos del compuesto se median a través de su capacidad para formar complejos estables con moléculas diana, influyendo en su actividad y función .
Comparación Con Compuestos Similares
Compuestos Similares
Morfolina: Un análogo más simple con una estructura de anillo similar pero sin la cadena principal de butanal.
2,2-Dimetil-3-morfolin-4-ilpropanal: Un compuesto estrechamente relacionado con una estructura similar pero con diferentes grupos funcionales.
Singularidad
2,2-Dimetil-4-(morfolin-4-il)butanal es único debido a su combinación específica de un anillo de morfolina y una cadena principal de butanal con dos grupos metilo. Esta estructura confiere propiedades químicas y reactividad distintas, haciéndolo valioso para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-morpholin-4-ylbutanal |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9-12)3-4-11-5-7-13-8-6-11/h9H,3-8H2,1-2H3 |
Clave InChI |
UJKZZFVZTVLFOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN1CCOCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)

![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)






![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)


![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)

